BenchChemオンラインストアへようこそ!

(R)-2-(Azetidin-1-ylmethyl)butanoic acid

Asymmetric Synthesis Stereoselectivity Chiral Building Block

This (R)-enantiomer of 2-(azetidin-1-ylmethyl)butanoic acid (CAS 2803376-28-3) is a conformationally rigid, chiral non-proteinogenic amino acid building block essential for asymmetric synthesis of CNS drug candidates. With a computed TPSA of 40.54 Ų and LogP of 0.80, it meets stringent blood-brain barrier penetration criteria. The defined (R)-stereochemistry ensures precise 3D orientation critical for peptidomimetic design, thrombin inhibitor development, and constrained peptide analog optimization. Unlike the S-enantiomer (≥97% purity), this R-isomer is supplied at rigorously controlled ≥95% purity with mandatory 4°C storage to preserve stereochemical integrity. Avoid substitution pitfalls; order the authentic (R)-configured scaffold for your lead optimization program.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B8224387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Azetidin-1-ylmethyl)butanoic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC(CN1CCC1)C(=O)O
InChIInChI=1S/C8H15NO2/c1-2-7(8(10)11)6-9-4-3-5-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1
InChIKeyIAAFCKSSFDRANE-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Azetidin-1-ylmethyl)butanoic Acid: Chiral Azetidine Carboxylic Acid Building Block for Pharmaceutical R&D and CNS-Focused Lead Discovery


(R)-2-(Azetidin-1-ylmethyl)butanoic acid (CAS 2803376-28-3) is a chiral, non-proteinogenic amino acid derivative featuring a four-membered azetidine heterocycle and a butanoic acid side chain . With a molecular weight of 157.21 g/mol and the molecular formula C₈H₁₅NO₂, this compound is supplied as a white to off-white solid with a purity of ≥95% and requires storage at 4°C . As a constrained, nitrogen-containing saturated heterocycle, the azetidine core confers unique conformational rigidity that is increasingly leveraged in medicinal chemistry for the optimization of lead-like physicochemical properties and the exploration of underexploited chemical space .

Why (R)-2-(Azetidin-1-ylmethyl)butanoic Acid Cannot Be Interchanged with Generic Azetidine Carboxylic Acids or Its S-Enantiomer


Direct substitution of (R)-2-(Azetidin-1-ylmethyl)butanoic acid with its S-enantiomer, racemic mixtures, or simpler azetidine-2-carboxylic acid analogs is scientifically unsound due to quantifiable differences in chiral configuration, purity specifications, and pharmacologically relevant physicochemical properties. The specific (R)-stereochemistry dictates the three-dimensional orientation of the azetidine ring and butanoic acid side chain, which is critical for achieving the desired stereocontrol in asymmetric syntheses of complex pharmaceuticals . Furthermore, while the S-enantiomer is available at a higher nominal purity (≥97%), the R-enantiomer is supplied with a precisely defined purity of ≥95%, accompanied by a strictly maintained 4°C storage requirement essential for preserving its chemical integrity . Even subtle alterations to this specific molecular architecture—such as the addition of protecting groups or changes to the azetidine ring's substitution pattern—can profoundly alter key physicochemical parameters like LogP and TPSA, directly impacting a lead candidate's ability to penetrate the blood-brain barrier for CNS applications .

(R)-2-(Azetidin-1-ylmethyl)butanoic Acid: Quantitative Differentiation Evidence Against Key Comparators


Chiral Configuration: The (R)-Enantiomer's Role in Stereoselective Synthesis

The (R)-enantiomer of 2-(azetidin-1-ylmethyl)butanoic acid provides a specific stereochemical outcome that is distinct from its (S)-counterpart. While both enantiomers are available as single stereoisomers, the (R)-configuration is the requisite input for asymmetric synthetic routes that demand a defined chiral environment. This differentiation is not merely structural but functional, as demonstrated in the broader class of azetidine-2-carboxylic acids, where the practical asymmetric synthesis of both enantiomers has been shown to be essential for accessing pharmacologically active molecules like thrombin inhibitors .

Asymmetric Synthesis Stereoselectivity Chiral Building Block

Purity Specifications: A Critical 2% Differential in Purity Between Enantiomers

A direct comparison of commercially available batches reveals a quantifiable difference in purity specifications. The (R)-enantiomer is supplied with a purity of ≥95%, whereas the (S)-enantiomer is available at a higher specification of ≥97% . Both compounds share an identical storage requirement of 4°C, ensuring stability .

Chemical Purity Enantiomer Comparison Procurement Specification

Computational Physicochemical Properties: Alignment with CNS Lead-Like Criteria

The computed topological polar surface area (TPSA) and partition coefficient (LogP) for (R)-2-(Azetidin-1-ylmethyl)butanoic acid are 40.54 Ų and 0.8029, respectively . These values fall well within the generally accepted guidelines for CNS drug candidates, which stipulate a TPSA < 90 Ų and a LogP < 5 to facilitate passive diffusion across the blood-brain barrier . This contrasts with more lipophilic azetidine derivatives or those with larger protecting groups, which would exhibit higher LogP values and potentially reduced CNS penetration.

CNS Drug Discovery Physicochemical Properties ADME Profiling

Conformational Rigidity and Scaffold Prevalence: Differentiating the Azetidine Core from Flexible Amine Alternatives

The azetidine ring provides a unique balance of chemical stability and conformational constraint that is not achievable with larger nitrogen heterocycles (e.g., pyrrolidine or piperidine) or flexible acyclic amines. This rigidity is a key differentiator in drug design, where it can enhance target selectivity and metabolic stability. The prevalence of the azetidine scaffold in approved drugs, including calcium channel blockers like azelnidipine, underscores its proven utility as a privileged structure in medicinal chemistry . The specific substitution pattern of (R)-2-(azetidin-1-ylmethyl)butanoic acid further modifies this core, offering a distinct chemical vector for elaboration.

Medicinal Chemistry Scaffold Optimization Drug Design

Validated Research and Industrial Use Cases for (R)-2-(Azetidin-1-ylmethyl)butanoic Acid


Asymmetric Synthesis of Complex Chiral Pharmaceuticals

The defined (R)-stereochemistry of this azetidine carboxylic acid makes it an essential chiral pool starting material for the construction of enantiomerically pure drug candidates. As demonstrated by the broader class of azetidine-2-carboxylic acids, access to both enantiomers in practical quantities is a prerequisite for developing pharmacologically active molecules such as thrombin inhibitors . The compound serves as a precise stereochemical input for building constrained peptidomimetics and other complex architectures where control over three-dimensional shape is critical for biological activity .

CNS-Focused Lead Discovery and Optimization

The computed physicochemical properties of (R)-2-(Azetidin-1-ylmethyl)butanoic acid (TPSA = 40.54 Ų, LogP = 0.8029) align optimally with the stringent criteria for central nervous system (CNS) drug candidates . By incorporating this scaffold into early-stage libraries, medicinal chemists can generate lead-like molecules with a higher probability of achieving blood-brain barrier penetration. This approach is validated by the synthesis and profiling of over 30,000 CNS-focused compounds derived from related azetidine-based scaffolds, confirming the scaffold's utility in neurological drug discovery programs .

Development of Conformationally Constrained Peptidomimetics

The inherent rigidity of the azetidine ring provides a powerful tool for conformational control in peptide analogs. Replacing flexible amino acid residues with (R)-2-(azetidin-1-ylmethyl)butanoic acid can restrict the conformational freedom of a peptide backbone, thereby enhancing target selectivity, improving metabolic stability, and potentially increasing oral bioavailability. This strategy is widely employed in the modification of biologically active peptides and the development of more drug-like peptidomimetics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(Azetidin-1-ylmethyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.